molecular formula C9H14O2 B14431935 (4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one CAS No. 76686-09-4

(4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one

Katalognummer: B14431935
CAS-Nummer: 76686-09-4
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: CZWSBAFIAZKCRV-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one is a chemical compound known for its unique structure and properties It is a cyclohexenone derivative with a hydroxyl group at the 4th position and three methyl groups at the 2nd, 6th, and 6th positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by selective reduction and oxidation steps to introduce the hydroxyl group and the double bond in the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: (4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond can be reduced to form a saturated cyclohexanone derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.

Major Products:

    Oxidation: Formation of 4-oxo-2,6,6-trimethylcyclohex-2-en-1-one.

    Reduction: Formation of 4-hydroxy-2,6,6-trimethylcyclohexanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and interaction with biological molecules. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    4-hydroxy-2,6,6-trimethylcyclohexanone: Lacks the double bond present in (4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one.

    4-oxo-2,6,6-trimethylcyclohex-2-en-1-one: Contains a ketone group instead of the hydroxyl group.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

76686-09-4

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

(4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4,7,10H,5H2,1-3H3/t7-/m0/s1

InChI-Schlüssel

CZWSBAFIAZKCRV-ZETCQYMHSA-N

Isomerische SMILES

CC1=C[C@@H](CC(C1=O)(C)C)O

Kanonische SMILES

CC1=CC(CC(C1=O)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.